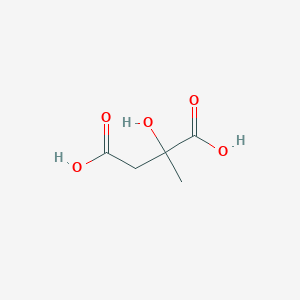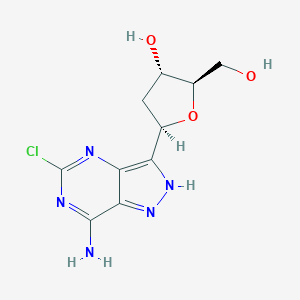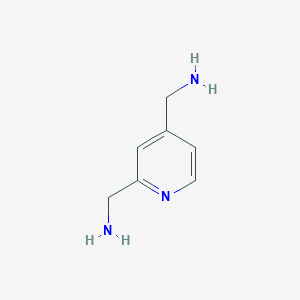
2,4-Pyridinedimethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pyridinedimethanamine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a type of diamine, which means it contains two amino groups (-NH2) separated by a two-carbon chain (-CH2-). This compound is also known as 2,4-diaminomethylpyridine or 2,4-PDMA.
Mechanism Of Action
The exact mechanism of action of 2,4-Pyridinedimethanamine is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to their death. It may also work by inhibiting key enzymes involved in metabolic pathways.
Biochemical And Physiological Effects
2,4-Pyridinedimethanamine has been shown to have low toxicity in animal studies. It is rapidly metabolized in the liver and excreted in the urine. It has been shown to have no significant effects on blood pressure or heart rate in animal studies. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages And Limitations For Lab Experiments
One advantage of using 2,4-Pyridinedimethanamine in lab experiments is its low toxicity and ease of synthesis. It can be produced in high yields and is relatively stable. However, one limitation is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 2,4-Pyridinedimethanamine. One area of interest is its potential use as a catalyst in organic synthesis reactions. Another area of interest is its antimicrobial properties and potential use in the development of new antibiotics. Further research is also needed to fully understand its mechanism of action and potential physiological effects.
Synthesis Methods
2,4-Pyridinedimethanamine can be synthesized via several methods, including the reduction of 2,4-pyridinedicarboxylic acid with sodium borohydride or the reaction of 2,4-dichloromethylpyridine with ammonia. Another method involves the reduction of 2,4-pyridinedinitrile with lithium aluminum hydride. These methods have been optimized to produce high yields of pure 2,4-PDMA.
Scientific Research Applications
2,4-Pyridinedimethanamine has been studied extensively for its potential applications in various scientific fields. It has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics. It has also been studied for its potential use as a catalyst in organic synthesis reactions.
properties
CAS RN |
105250-18-8 |
|---|---|
Product Name |
2,4-Pyridinedimethanamine |
Molecular Formula |
C7H11N3 |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
[2-(aminomethyl)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C7H11N3/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,4-5,8-9H2 |
InChI Key |
GXHOGVGNEYUPMW-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=C1CN)CN |
Canonical SMILES |
C1=CN=C(C=C1CN)CN |
synonyms |
2,4-Pyridinedimethanamine(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





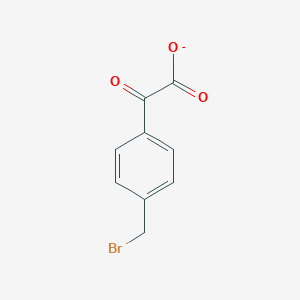


![1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one](/img/structure/B25454.png)
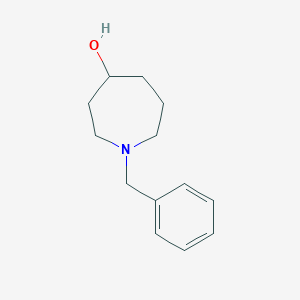
![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)


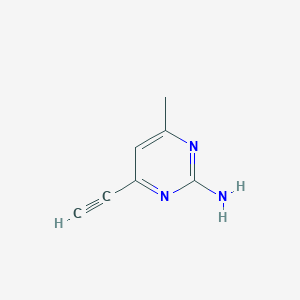
![methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate](/img/structure/B25470.png)
